molecular formula C8H6FN B127801 6-Fluoroindole CAS No. 399-51-9

6-Fluoroindole

Cat. No. B127801
CAS RN: 399-51-9
M. Wt: 135.14 g/mol
InChI Key: YYFFEPUCAKVRJX-UHFFFAOYSA-N
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Description

6-Fluoroindole is a fluorinated derivative of indole, where a fluorine atom is substituted at the 6th position of the indole ring. This modification can influence the electronic properties of the molecule, such as ionization potential and fluorescence characteristics, making it of interest in various biochemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of 6-fluoroindole derivatives has been explored through various methods. One approach involves the use of Fischer-Indole synthesis with polyphosphoric acid as the cyclizing agent to produce 2-pentafluorophenyl-6-fluoroindoles . Another method includes the Wittig reaction, which was employed to synthesize trans-6-(p-fluorophenyl)vinylindole from indole-6-formaldehyde . Additionally, a novel strategy for constructing 2-fluoroindoles was reported, which involves a formal [4+1] cyclization from ortho-vinylanilines and difluorocarbene .

Molecular Structure Analysis

The molecular structure of fluoro-substituted indoles, including 6-fluoroindole, has been studied using various spectroscopic techniques. Single crystal X-ray studies have been conducted to determine the crystal structure of fluoro-substituted dispiro-oxindole, providing insights into the molecular geometry . Additionally, rotationally resolved electronic Stark spectroscopy and ab initio calculations have been used to investigate the electronic nature of the excited states of 6-fluoroindole .

Chemical Reactions Analysis

Fluoroindoles, including 6-fluoroindole, participate in a range of chemical reactions. For instance, 6-fluoro-2-pentafluorophenylindole has been subjected to reactions with trifluoroacetic anhydride and dimethylformamide to yield 3-trifluoroacetyl-6-fluoro-2-pentafluorophenylindole . The reactivity of 6-fluoroindole under various conditions can lead to the formation of diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroindole have been characterized through experimental and theoretical studies. The ionization potential of 6-fluoroindole is reported to be increased by 0.09 eV compared to indole, which affects the electron transfer quenching and fluorescence decay . The fluorescence characteristics of 6-fluoroindole have been analyzed using time-of-flight mass spectrometry, revealing that all observed transitions in the excitation spectra are assigned as 1 Lb ← 1 A' transitions .

Scientific Research Applications

1. Chemical Synthesis and Bioactive Agents

6-Fluoroindole is an important structural scaffold widely existing in many bioactive or therapeutic agents. The development of efficient construction methods for 2-fluoroindole derivatives enables the study of their properties and applications, leading to various valuable bioactive molecules (Su et al., 2021).

2. Electrochemical Charge Storage Materials

Fluoro-substituted conjugated polyindoles, including poly(5-fluoroindole), demonstrate high specific capacitance and good cycling stability, making them promising materials for supercapacitor applications (Wang et al., 2019).

3. Antibacterial and Antioxidant Activities

Novel fluoro/methoxy indole analogues have shown significant antibacterial and antioxidant activities. Specific fluoroindole derivatives exhibit high activity against various bacterial strains and demonstrate excellent antioxidant properties (Shaik et al., 2021).

4. Understanding Protein Fluorescence Decay

6-Fluoroindole has been studied to understand the fluorescence decay of tryptophan in proteins. Fluoro substitution impacts the ionization potential of indole, affecting the fluorescence decay characteristics (Liu et al., 2005).

5. Myeloperoxidase Inhibition

Certain (Aminoalkyl)fluoroindole derivatives have been identified as potent inhibitors of myeloperoxidase, an enzyme involved in innate immunity and inflammatory diseases. This positions fluoroindoles as potential targets in drug design (Soubhye et al., 2013).

6. Protein NMR Spectroscopy

Fluoroindole, specifically (19)F-tryptophan, can be utilized for the biosynthesis of proteins containing fluorine for NMR spectroscopy, offering valuable insights into protein structure and dynamics (Crowley et al., 2012).

7. Antivirulence Compound Against Bacterial Infection

7-fluoroindole has been identified as a compound that inhibits biofilm formation and reduces the production of quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa, presenting a novel approach against bacterial infection (Lee et al., 2012).

8. Unnatural Spirocyclic Oxindole Alkaloids Biosynthesis

6-fluoroindole has been used in precursor-directed biosynthesis approaches to obtain novel oxindole alkaloid analogues, highlighting its potential in creating therapeutically promising compounds (Lopes et al., 2019).

9. Antibiofilm and Antivirulence Properties Against Bacterial Pathogens

Indole derivatives, including 6-fluoroindole, have demonstrated antibiofilm and antivirulence properties against Serratia marcescens, further indicating their potential in targeting bacterial virulence (Sethupathy et al., 2020).

Safety And Hazards

6-Fluoroindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research has shown that fluorinated organic molecules like 6-Fluoroindole are suitable building blocks for biopolymers, from peptides and proteins up to entire organisms . By cultivating Escherichia coli with fluorinated indole analogs, scientists have successfully evolved microbial cells capable of utilizing either 6-fluoroindole or 7-fluoroindole for growth . This establishes a strong foundation for further exploration of the mechanisms underlying fluorine-based life and how a former antimetabolite can become a vital nutrient .

properties

IUPAC Name

6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFFEPUCAKVRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325857
Record name 6-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroindole

CAS RN

399-51-9
Record name 399-51-9
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Record name 6-Fluoroindole
Source EPA DSSTox
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Record name 6-Fluoroindole
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Synthesis routes and methods I

Procedure details

To a stirred suspension of (1E)-(4-fluoro-2-nitrophenyl)ethanal semicarbazone (27.0 g, 0.110 mol) in THF (750 mL) in a 1 L bomb was added Rh/C %; 3.5 g, 0.002 mol Rh) slurried in toluene and Fe(OAc)2 (2.9 g, 0.017 mol). The bomb was charged with H2 to 50 atm and stirred at room temperature for 2 days. The reaction mixture was filtered through celite, washing with MeOH (150 mL). The filtrate was concentrated to give a black oil that was partitioned between DCM (500 mL) and water (300 mL). The layers were separated and the aqueous fraction was extracted with DCM (2×200 mL). The combined organic extracts were washed with brine (200 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and treated with flash silica to decolourise the solution. The mixture was filtered concentrated under reduced pressure, giving 12.9 g (87%) of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Rh
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(OAc)2
Quantity
2.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
87%

Synthesis routes and methods II

Procedure details

To a stirred suspension of (1E)-(4-fluoro-2-nitrophenyl)ethanal semicarbazone (27.0 g, 0.110 mol) in THF (750 mL) in a 1 L bomb was added Rh/C (5%; 3.5 g, 0.002 mol Rh) slurried in toluene and Fe(OAc)2 (2.9 g, 0.017 mol). The bomb was charged with H2 to 50 atm and stirred at room temperature for 2 days. The reaction mixture was filtered through celite, washing with MeOH (150 mL). The filtrate was concentrated to give a black oil that was partitioned between DCM (500 mL) and water (300 mL). The layers were separated and the aqueous fraction was extracted with DCM (2×200 mL). The combined organic extracts were washed with brine (200 mL), dried (Na2SO4), and concentrated under reduced pressure. The residue was dissolved in DCM (100 mL) and treated with flash silica to decolourise the solution. The mixture was filtered concentrated under reduced pressure, giving 12.9 g (87%) of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
Fe(OAc)2
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
338
Citations
J Wilke, M Wilke, C Brand, JD Spiegel… - The Journal of …, 2017 - ACS Publications
… Here, we investigate the systems 4- (4FI) and 6-fluoroindole (6FI) with rotationally resolved electronic Stark spectroscopy and compare the results to high-level ab initio calculations. We …
Number of citations: 15 pubs.acs.org
TLO Barstis, LI Grace, TM Dunn… - The Journal of Physical …, 1994 - ACS Publications
… The vibrational assignments of 5- and 6-fluoroindole reported in this study differ slightly from … This is not obvious in the 6-fluoroindole 1C R2PI spectrum since the origin transition is …
Number of citations: 8 pubs.acs.org
KC Joshi, VN Pathak, P Chand - Journal für Praktische Chemie, 1980 - Wiley Online Library
… 6-Fluoroindole-2,3-dione (Is), 6-fluoroindole-2,3-dione (Ib) and 4-trifluoromethylindole-2,3- …
Number of citations: 2 onlinelibrary.wiley.com
Z Qiao, K Mardon, DHR Stimson, M Migotto… - Nuclear Medicine and …, 2020 - Elsevier
… TDO inhibitors based on 6-fluoroindole with C3 substituents are a class of small molecules that have been shown to bind to TDO effectively, restore tryptophan concentration and …
Number of citations: 4 www.sciencedirect.com
M Schlosser, A Ginanneschi, F Leroux - 2006 - Wiley Online Library
… Removal of the chlorine atom, which served as a temporary protecting group, by catalytic hydrogenation was also the last step in the preparation of 6-fluoroindole-4-carboxylic acid (2a, …
FL Allen, JC Brunton, H Suschitzky - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… and 6-Fluoroindole were also prepared by an unequivocal … a mixture of ethyl 4- and 6-fluoroindole-2-carboxylate, the latter … Ethyl 6-fluoroindole-2-carboyxlate was obtained by a Reissert …
Number of citations: 11 pubs.rsc.org
KC Joshi, VN Pathak, SK Jain - Journal für Praktische Chemie, 1981 - Wiley Online Library
The importance of indole nucleus is well established in the field of pharmaceutical chemistry and in the plant and animal bio-chemistry [l, 21. There are various psychopharniacological …
Number of citations: 12 onlinelibrary.wiley.com
NH Ayachit, AM Huralikoppi, MA Shashidhar - Spectrochimica Acta Part A …, 1986 - Elsevier
… of temperature on the band system has facilitated the choice of the band at 34 342 cm-1 in the spectrum of 5-fluoroindole and the band at 34 984 cm-1 in the spectrum of 6fluoroindole …
Number of citations: 5 www.sciencedirect.com
KC Joshi, VN Pathak, SK Jain - Die Pharmazie, 1980 - europepmc.org
… A series of new 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones and 3-arylhydrazino-5/6-… different secondary amines with N-chloro-acetyl-5/6-fluoroindole-2,3-diones and the latter, by …
Number of citations: 69 europepmc.org
R Curtis-Marof, D Doko, ML Rowe… - Organic & …, 2014 - pubs.rsc.org
… recombinant protein fluorination when using 5- or 6-fluoroindole. This study highlights a recombinant preference for 5-fluoroindole over 6-fluoroindole; most likely due to the influence of …
Number of citations: 27 pubs.rsc.org

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